
CbZ-Ala-Ala-Ala-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CbZ-Ala-Ala-Ala-Ala, also known as benzyloxycarbonyl-alanyl-alanyl-alanyl-alanine, is a modified peptide. It is a synthetic compound used primarily in scientific research. The compound is characterized by its sequence of four alanine residues, each linked by peptide bonds, and protected by a benzyloxycarbonyl (CbZ) group at the N-terminus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CbZ-Ala-Ala-Ala-Ala typically involves the stepwise coupling of alanine residues, starting from the C-terminus to the N-terminus. The process begins with the protection of the amino group of alanine using the benzyloxycarbonyl group. The protected alanine is then coupled with another alanine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This process is repeated until the desired tetrapeptide is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .
Análisis De Reacciones Químicas
Types of Reactions
CbZ-Ala-Ala-Ala-Ala can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions, altering the protective group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Alanine residues.
Oxidation and Reduction: Modified benzyloxycarbonyl groups or deprotected peptides.
Substitution: Peptides with different protective or functional groups.
Aplicaciones Científicas De Investigación
CbZ-Ala-Ala-Ala-Ala has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell biology to investigate protein-protein interactions and cellular processes.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications
Mecanismo De Acción
The mechanism of action of CbZ-Ala-Ala-Ala-Ala involves its interaction with specific enzymes, particularly proteases. The benzyloxycarbonyl group protects the peptide from premature degradation, allowing it to reach its target site. Upon enzymatic cleavage, the protective group is removed, and the peptide can interact with its molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
CbZ-Ala-Ala-Asn-AMC: Another modified peptide used as a substrate in enzymatic assays.
(Z-Ala-Ala-Ala-Ala)2Rh110: A fluorogenic elastase substrate.
Uniqueness
CbZ-Ala-Ala-Ala-Ala is unique due to its specific sequence of four alanine residues and the benzyloxycarbonyl protective group. This combination provides stability and specificity in enzymatic assays, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C20H28N4O7 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(16(25)21-12(2)17(26)23-14(4)19(28)29)22-18(27)13(3)24-20(30)31-10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,30)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
Clave InChI |
FFOIYSHGSOAIGT-XUXIUFHCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





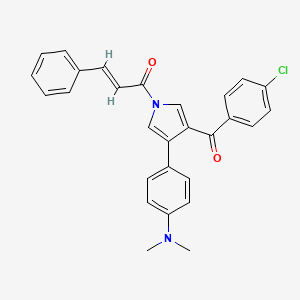
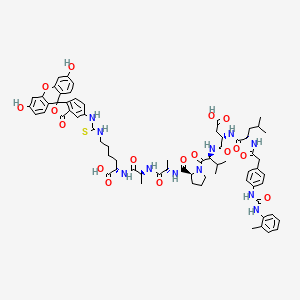
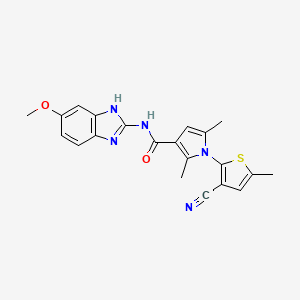
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
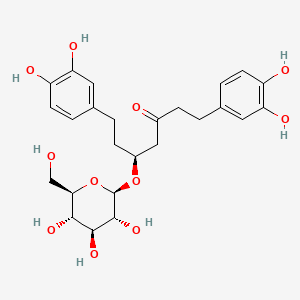
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
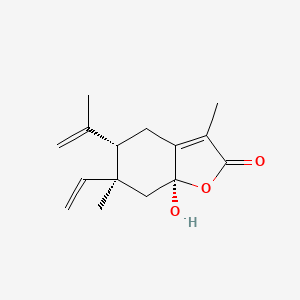
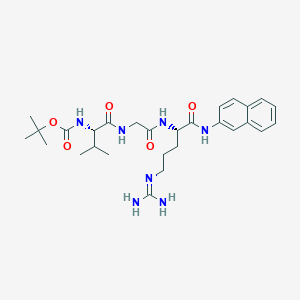

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

